molecular formula C14H19NO2 B596090 Methylphenidate-D9 CAS No. 1219908-85-6

Methylphenidate-D9

Cat. No.: B596090
CAS No.: 1219908-85-6
M. Wt: 242.366
InChI Key: DUGOZIWVEXMGBE-DNIAVSQBSA-N
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Comparison with Similar Compounds

Properties

CAS No.

1219908-85-6

Molecular Formula

C14H19NO2

Molecular Weight

242.366

IUPAC Name

methyl 2-(2,3,3,4,4,5,5,6,6-nonadeuteriopiperidin-2-yl)-2-phenylacetate

InChI

InChI=1S/C14H19NO2/c1-17-14(16)13(11-7-3-2-4-8-11)12-9-5-6-10-15-12/h2-4,7-8,12-13,15H,5-6,9-10H2,1H3/i5D2,6D2,9D2,10D2,12D

InChI Key

DUGOZIWVEXMGBE-DNIAVSQBSA-N

SMILES

COC(=O)C(C1CCCCN1)C2=CC=CC=C2

Synonyms

Methylphenidate-D9

Origin of Product

United States

Synthesis routes and methods I

Procedure details

The Methylphenidate Resin Complex was prepared by first dissolving 500 g of methylphenidate HCl in 8 liters of purified water, and then slowly adding 1,306 g of AMBERLITE™ IRP-69 resin with continuous mixing. The dispersion was mixed for 4 hours and upon completion, allowed to settle before decanting the supernatant. The slurring/decanting process was repeated twice with sufficient amounts of purified water. The wet resin complex was then dried in a VWR™ convection oven maintained at 50° C. until moisture content was about 20-30%. EUDRAGIT™ NE-30D of 467 g was then slowly added to the wet resin complex in a Hobart type mixer (Kitchen Aid) to form a uniform mass. The wet mass was then passed through a 10 mesh screen and again dried at 50° C. in a VWR™ convection oven to the moisture content around 4-6%. The dried granules were then milled through a 40 mesh screen using CO-MIL™ brand mill.
Quantity
500 g
Type
reactant
Reaction Step One
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Quantity
8 L
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a 200 mL beaker was charged 10.0 g (37.1 mmol) racemic-methylphenidate hydrochloride and 135 mL water. About 3.39 g (96.8 mmol) ammonium hydroxide was then added to bring the pH to approximately 9 upon which an oily semi-solid formed. The product was extracted with three 100 mL portions of ethyl acetate, the combined organic layers dried over sodium sulfate, filtered and concentrated under reduced pressure at about 40° C. to provide 8.2 g of a clear, colorless viscous oil (95% yield). The IR spectrum of the oil was consistent with the intended product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
135 mL
Type
solvent
Reaction Step One
Quantity
3.39 g
Type
reactant
Reaction Step Two
Name
Yield
95%

Synthesis routes and methods III

Procedure details

In a preferred manufacturing process, methylphenidate HCl and microcrystalline cellulose (Avicel PH-101) are blended in a Hobart Mixer. Purified water is added to the dry mixture and the wet granulation is extruded (MG-55 Multi granulator). The extrudate is then spheronized into pellets (Caleva Model# SPH250). The wet pellets are dried (Fluid Air Model#0050) and sieved (30 mesh
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0 (± 1) mol
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Reaction Step One
[Compound]
Name
cellulose
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0 (± 1) mol
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Reaction Step Two
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0 (± 1) mol
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